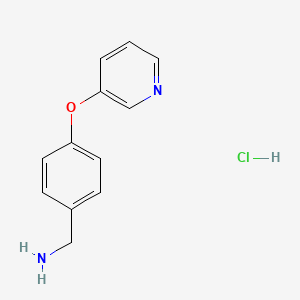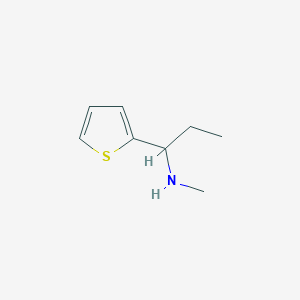
n-(6-Amino-5-iodopyridin-2-yl)-3-methylisoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Amino-5-iodopyridin-2-yl)-3-methylisoxazole-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, an iodine atom, and a carboxamide group attached to a pyridine ring, along with a methylisoxazole moiety. Its molecular formula is C10H9IN4O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-5-iodopyridin-2-yl)-3-methylisoxazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the iodination of a pyridine derivative followed by the introduction of an amino group. The final step involves the formation of the carboxamide group through a condensation reaction with an appropriate isoxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Amino-5-iodopyridin-2-yl)-3-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) or alkyl halides can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Deiodinated derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Aplicaciones Científicas De Investigación
N-(6-Amino-5-iodopyridin-2-yl)-3-methylisoxazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(6-Amino-5-iodopyridin-2-yl)-3-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-Amino-5-iodopyridin-2-yl)acetamide
- 2,6-Diamino-3-iodopyridine
Uniqueness
N-(6-Amino-5-iodopyridin-2-yl)-3-methylisoxazole-4-carboxamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the pyridine and isoxazole rings, along with the iodine atom, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H9IN4O2 |
|---|---|
Peso molecular |
344.11 g/mol |
Nombre IUPAC |
N-(6-amino-5-iodopyridin-2-yl)-3-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C10H9IN4O2/c1-5-6(4-17-15-5)10(16)14-8-3-2-7(11)9(12)13-8/h2-4H,1H3,(H3,12,13,14,16) |
Clave InChI |
MQAASAOSEQMTRJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC=C1C(=O)NC2=NC(=C(C=C2)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Bromophenanthridin-6-yl)amino]ethanol](/img/structure/B13986038.png)





![Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate](/img/structure/B13986078.png)






